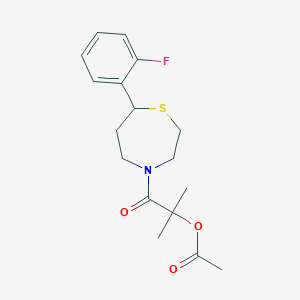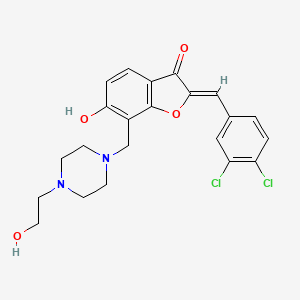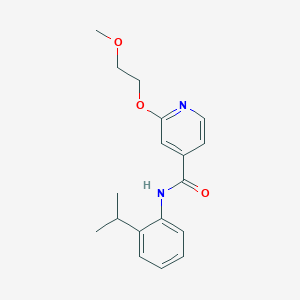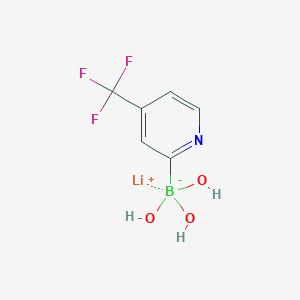
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, which can be achieved through a cyclization reaction involving a suitable precursor. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the acetate ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
科学的研究の応用
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazepane ring may provide specificity for certain biological targets. The acetate ester can be hydrolyzed to release the active compound at the site of action.
類似化合物との比較
Similar Compounds
- 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate
- 1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate
- 1-(7-(2-Methylphenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate
Uniqueness
The presence of the fluorophenyl group in 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in applications where these properties are desirable.
特性
IUPAC Name |
[1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c1-12(20)22-17(2,3)16(21)19-9-8-15(23-11-10-19)13-6-4-5-7-14(13)18/h4-7,15H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFFNKVUELYJNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2371089.png)
![ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B2371091.png)

![ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2371094.png)
![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)
![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)



![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)


